molecular formula C11H21NO2 B1448891 1-(4-(2-Hydroxyethyl)piperidin-1-yl)-2-methylpropan-1-one CAS No. 1156469-11-2

1-(4-(2-Hydroxyethyl)piperidin-1-yl)-2-methylpropan-1-one

Cat. No.: B1448891
CAS No.: 1156469-11-2
M. Wt: 199.29 g/mol
InChI Key: GLFIYIJWWCVOKC-UHFFFAOYSA-N
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Description

“1-(4-(2-Hydroxyethyl)piperidin-1-yl)-2-methylpropan-1-one” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of extensive research. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of piperidine derivatives .

Scientific Research Applications

Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors

Research on a compound structurally related to 1-(4-(2-Hydroxyethyl)piperidin-1-yl)-2-methylpropan-1-one shows potential in the development of cancer treatments. This compound, undergoing enzymatic hydrolysis, demonstrated high clearance and a short half-life in mice, impacting its pharmacokinetics. The study suggests that understanding the metabolism kinetics of such compounds is crucial for their effective application in cancer therapy (Teffera et al., 2013).

Synthesis of ACC1/2 Inhibitors

A derivative of this compound was synthesized and evaluated as an inhibitor for acetyl-CoA carboxylase 1 and 2. These enzymes play a key role in fatty acid metabolism, and inhibitors can potentially treat diseases like diabetes and cancer. The study indicated that fluorine substitution on the compound enhanced its inhibitory activities in enzyme and cell-based assays (Chonan et al., 2011).

Fibrates with Piperidine Moiety

Fibrates containing piperidine showed significant activities in reducing triglycerides, cholesterol, and blood sugar in mice and rats. This suggests a potential application in treating hyperlipidemia and diabetes. A specific fibrate derivative was notably effective compared to other known drugs (Komoto et al., 2000).

Mechanism of Action

The mechanism of action of piperidine derivatives can vary depending on the specific compound. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .

Future Directions

The future directions in the research of piperidine derivatives include the development of more efficient synthesis methods, the discovery of new pharmacological applications, and the design of biologically active piperidines . The continuous advancement in this field is expected to contribute significantly to the pharmaceutical industry.

Properties

IUPAC Name

1-[4-(2-hydroxyethyl)piperidin-1-yl]-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-9(2)11(14)12-6-3-10(4-7-12)5-8-13/h9-10,13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFIYIJWWCVOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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